

Spectroscopic Analysis of 1-Pentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Pentanol

Cat. No.: B3423595

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **1-pentanol** ($C_5H_{12}O$), a primary alcohol with significant applications in the chemical and pharmaceutical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the structural and analytical characteristics of **1-pentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-pentanol**, both 1H and ^{13}C NMR spectra are crucial for confirming its identity and purity.

1H NMR Spectroscopy Data

The 1H NMR spectrum of **1-pentanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
H-1 (-CH ₂ OH)	~3.60	Triplet (t)	2H
H-2 (-CH ₂ CH ₂ OH)	~1.56	Quintet	2H
H-3 (-CH ₂ CH ₂ CH ₂ OH)	~1.34	Sextet	2H
H-4 (CH ₃ CH ₂ -)	~1.32	Sextet	2H
H-5 (CH ₃ -)	~0.91	Triplet (t)	3H
-OH	Variable	Singlet (s)	1H

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by factors such as solvent, concentration, and temperature.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of **1-pentanol** shows five distinct signals, corresponding to the five unique carbon atoms in the molecule.[\[1\]](#)

Assignment	Chemical Shift (ppm)
C-1 (-CH ₂ OH)	~62.5
C-2 (-CH ₂ CH ₂ OH)	~32.5
C-3 (-CH ₂ CH ₂ CH ₂ OH)	~28.3
C-4 (CH ₃ CH ₂ -)	~22.6
C-5 (CH ₃ -)	~14.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-pentanol** displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and alkyl (C-H) groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3330 (broad)	O-H stretch	Alcohol (-OH)
~2950-2850	C-H stretch	Alkane (C-H)
~1050	C-O stretch	Primary Alcohol (C-O)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **1-pentanol** provides information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) for **1-pentanol** is observed at m/z = 88.[2]

Common fragmentation patterns for **1-pentanol** involve the loss of water, alkyl groups, and rearrangements. A prominent fragmentation pathway is the McLafferty rearrangement, which can result in a base peak at m/z = 42.[3][4]

m/z	Relative Abundance	Possible Fragment
88	Low	[C ₅ H ₁₂ O] ⁺ (Molecular Ion)
70	High	[M - H ₂ O] ⁺
55	High	[C ₄ H ₇] ⁺
42	Base Peak	[C ₃ H ₆] ⁺ (from McLafferty rearrangement)
41	High	[C ₃ H ₅] ⁺
31	High	[CH ₂ OH] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for liquid samples like **1-pentanol**.

NMR Spectroscopy Protocol (^1H and ^{13}C)

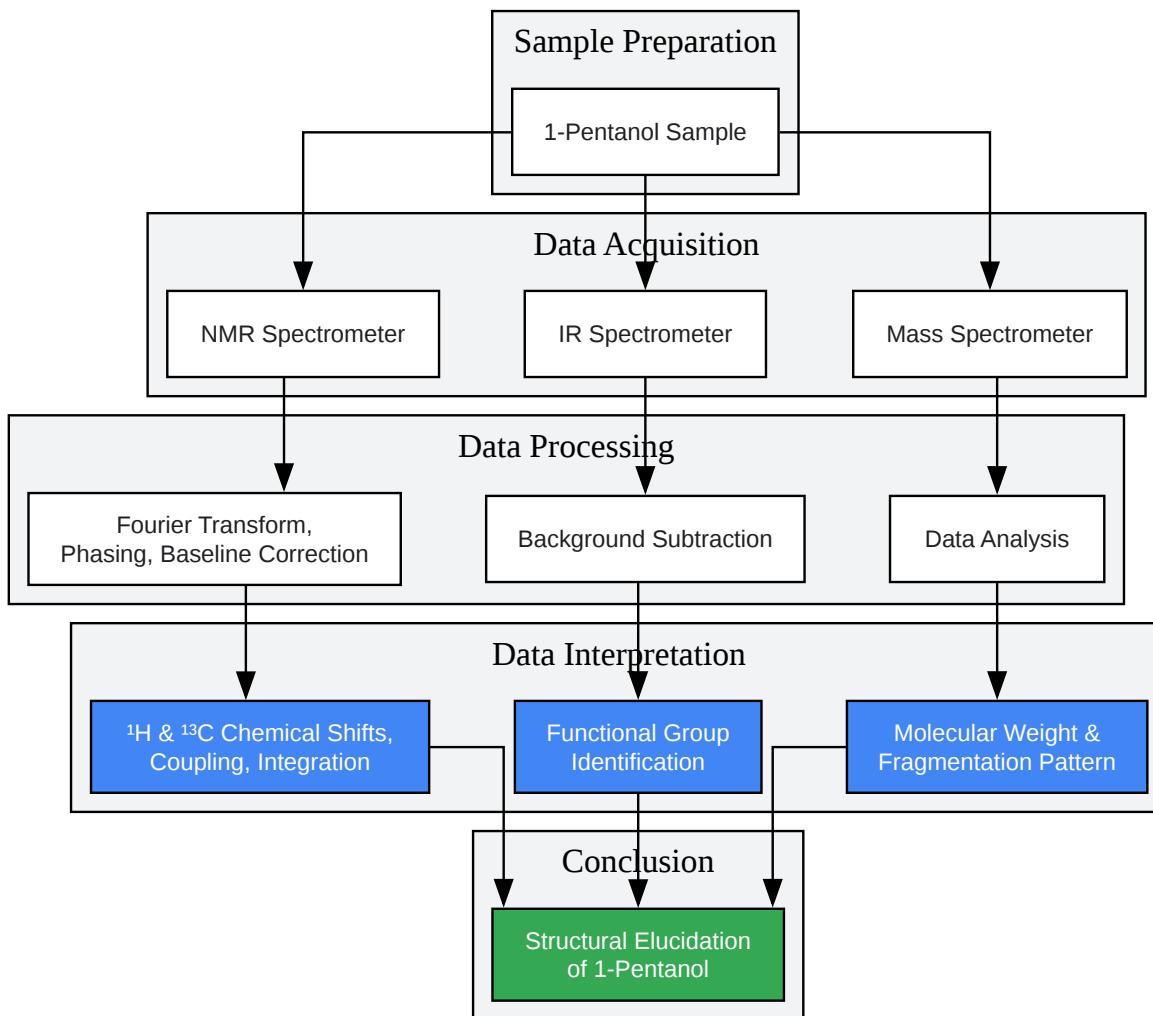
- Sample Preparation:
 - Dissolve approximately 5-20 mg of **1-pentanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.[5] The use of a deuterated solvent is essential to avoid large solvent signals in the ^1H NMR spectrum.[6]
 - Ensure the sample is free of any solid particles by filtering if necessary.[5]
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. A proton-decoupled experiment is commonly performed to simplify the spectrum and enhance sensitivity.
- Data Processing:
 - The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
 - The spectrum is phased and baseline corrected.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

- Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like **1-pentanol**, the neat (undiluted) spectrum can be obtained using the following methods:

- Salt Plate Method:
 - Place a drop of **1-pentanol** on a clean, dry salt plate (e.g., NaCl or KBr).[\[7\]](#)[\[8\]](#)
 - Place a second salt plate on top to create a thin liquid film.[\[7\]](#)
 - Mount the salt plates in the spectrometer's sample holder.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.
- Attenuated Total Reflectance (ATR) Method:
 - Place a drop of **1-pentanol** directly onto the ATR crystal.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. This technique is often simpler and requires less sample preparation than the salt plate method.[\[9\]](#)


Mass Spectrometry Protocol

- Sample Introduction:
 - For a volatile liquid like **1-pentanol**, direct injection or infusion into the ion source is a common method. The sample can also be introduced via gas chromatography (GC-MS) for separation from any impurities.

- Ionization:
 - Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules like **1-pentanol**. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a chemical compound like **1-pentanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chegg.com [chegg.com]
- 2. 1-Pentanol(71-41-0) 13C NMR [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. homework.study.com [homework.study.com]
- 9. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3423595#spectroscopic-data-of-1-pentanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com